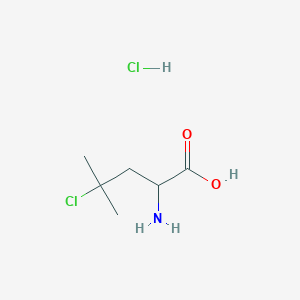

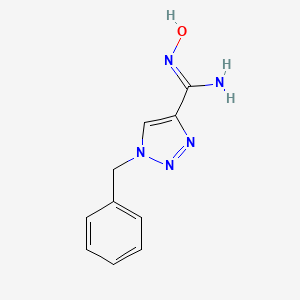

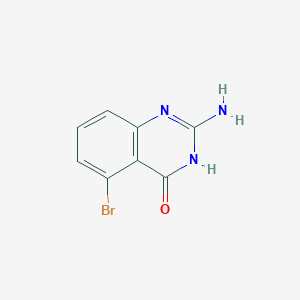

![molecular formula C11H10ClN3OS B1384392 2-Amino-6-{[(4-chlorophenyl)thio]methyl}pyrimidin-4-ol CAS No. 1114597-04-4](/img/structure/B1384392.png)

2-Amino-6-{[(4-chlorophenyl)thio]methyl}pyrimidin-4-ol

Übersicht

Beschreibung

2-Amino-6-{[(4-chlorophenyl)thio]methyl}pyrimidin-4-ol (2-AP) is an organic compound belonging to the pyrimidine family. It is a colorless, crystalline solid with a molecular weight of 305.56 g/mol. 2-AP is an important intermediate in the synthesis of many pharmaceuticals, agrochemicals, and other organic compounds. It has been used in the synthesis of various drugs, such as antibiotics, antifungals, anti-inflammatory agents, and anticancer agents. It has also been used in the synthesis of various agrochemicals, such as herbicides, insecticides, and fungicides.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

2-Amino-6-{[(4-chlorophenyl)thio]methyl}pyrimidin-4-ol and its derivatives have been studied for their antimicrobial properties. A study by J.V. Guna and D.M. Purohit (2012) synthesized similar compounds and evaluated their biological activity against various bacteria and fungi, finding some compounds to exhibit moderate activity.

Anti-inflammatory and Analgesic Activities

Research by Muralidharan, S. James Raja, and Asha Deepti (2019) focused on synthesizing derivatives of pyrimidin-4-ol, including structures similar to this compound, and evaluating their analgesic and anti-inflammatory activities. They found that the nature of the substituent plays a major role in these activities.

Inhibitors of Thymidylate Synthase and Antitumor Agents

A study by A. Gangjee et al. (1996) synthesized novel compounds as potential inhibitors of thymidylate synthase (TS) and evaluated them as antitumor and antibacterial agents. These compounds were effective against various TSs and showed potential as antitumor agents.

Plant Growth Stimulant Activities

Research conducted by A. Yengoyan et al. (2019) on 2-amino-substituted pyrimidin-4-ols, including compounds structurally related to this compound, demonstrated pronounced stimulating action on plant growth, comparing favorably to known growth stimulants.

Potential Anticancer Agents

A study by A. Gangjee et al. (2005) designed and synthesized novel antifolates based on pyrimidine structures, including analogs of this compound. These compounds were evaluated as dual inhibitors of dihydrofolate reductase and thymidylate synthase, showing potential as antitumor agents.

Synthesis and Structural Studies

Investigations into the synthesis and structure of pyrimidin-4-ols, including compounds related to this compound, have been conducted. For example, Harnden and D. Hurst (1990) described the synthesis of various pyrimidin-4-ols and their chlorination products, contributing to the understanding of their chemical properties and potential applications.

Wirkmechanismus

Target of Action

The compound “2-Amino-6-{[(4-chlorophenyl)thio]methyl}pyrimidin-4-ol” is a derivative of 2-aminopyrimidine . . This suggests that the compound may interact with proteins or enzymes involved in these biological processes.

Mode of Action

It’s known that 2-aminopyrimidine derivatives can interact with biological targets through hydrogen bonding, electrostatic interactions, and hydrophobic interactions . These interactions can lead to changes in the conformation or activity of the target, thereby affecting the biological processes in which the target is involved.

Biochemical Pathways

Given its potential antitrypanosomal and antiplasmodial activities , it may be inferred that the compound could interfere with the life cycle of Trypanosoma brucei and Plasmodium falciparum, the causative organisms of sleeping sickness and malaria, respectively.

Result of Action

Based on its potential antitrypanosomal and antiplasmodial activities , it can be inferred that the compound may inhibit the growth or proliferation of Trypanosoma brucei and Plasmodium falciparum.

Eigenschaften

IUPAC Name |

2-amino-4-[(4-chlorophenyl)sulfanylmethyl]-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClN3OS/c12-7-1-3-9(4-2-7)17-6-8-5-10(16)15-11(13)14-8/h1-5H,6H2,(H3,13,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGZIPZGNRUPAGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1SCC2=CC(=O)NC(=N2)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClN3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

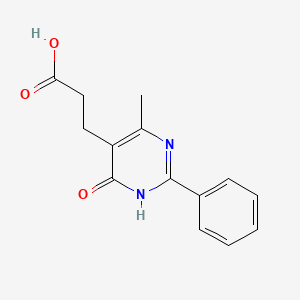

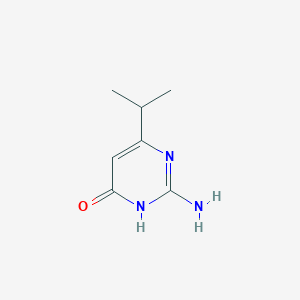

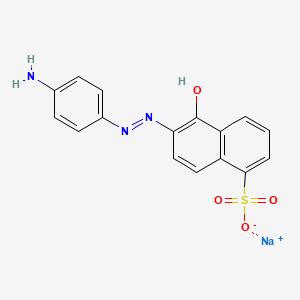

![3-[(4-acetyl-3,5-dimethyl-1H-pyrrol-2-yl)diazenyl]benzoic acid](/img/structure/B1384311.png)

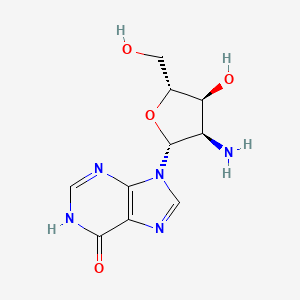

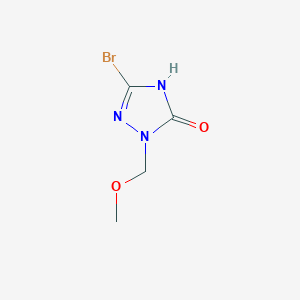

![6-(aminomethyl)-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1384314.png)

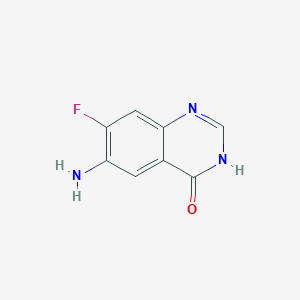

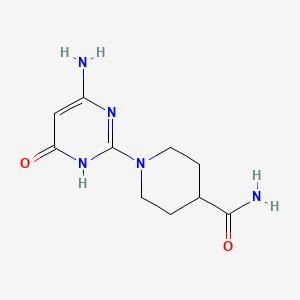

![6-amino-2-[(2-phenylethyl)amino]pyrimidin-4(3H)-one](/img/structure/B1384323.png)

![tert-butyl N-({3-azabicyclo[3.2.1]octan-8-yl}methyl)carbamate hydrochloride](/img/structure/B1384330.png)